Diethyl 2,2'-(methylphosphanediyl)diacetate
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Overview
Description
Diethyl 2,2’-(methylphosphanediyl)diacetate is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylphosphanediyl group linked to two diethyl acetate moieties. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(methylphosphanediyl)diacetate typically involves the reaction of diethyl phosphite with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(methylphosphanediyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(methylphosphanediyl)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Diethyl 2,2’-(methylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(methylphosphanediyl)diacetate involves its interaction with various molecular targets, primarily through its phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes that process phosphorus-containing substrates, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary based on the specific application and reaction environment .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar structure but with a phenylene group instead of a methylphosphanediyl group.
Diethyl 2,2’-(2,5-pyrrolidinediylidene)bisacetate: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
Diethyl 2,2’-(methylphosphanediyl)diacetate is unique due to its methylphosphanediyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of organophosphorus compounds and as a versatile reagent in various chemical reactions .
Properties
CAS No. |
38080-05-6 |
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Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-methylphosphanyl]acetate |
InChI |
InChI=1S/C9H17O4P/c1-4-12-8(10)6-14(3)7-9(11)13-5-2/h4-7H2,1-3H3 |
InChI Key |
RHFYKGZIKJDXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(C)CC(=O)OCC |
Origin of Product |
United States |
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